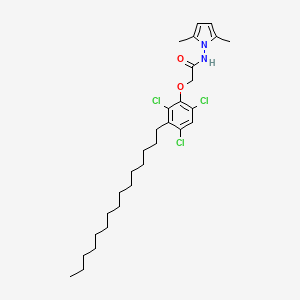
Petalostemumol G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petalostemumol G is a secondary metabolite derived from the plant Petalostemum purpureum. It is a flavonol derivative with a molecular formula of C30H34O7 .
Preparation Methods
Petalostemumol G is typically isolated through bioassay-directed fractionation of ethanol extracts from Petalostemum purpureum . The isolation process involves careful flash chromatography, which results in the separation of this compound as a minor component . The structure of this compound is confirmed through single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Petalostemumol G undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include methanol and chloroform . The major products formed from these reactions are derivatives of this compound, such as its methyl and benzyl ethers and acetates .
Scientific Research Applications
Petalostemumol G has shown significant antimicrobial activity against a range of bacterial and fungal pathogens . This makes it a valuable compound in the field of medicinal chemistry for developing new antimicrobial agents. In the field of biology, this compound is studied for its role in plant defense mechanisms and its potential use in developing biopesticides .
Mechanism of Action
The mechanism of action of Petalostemumol G involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . This results in the effective elimination of microbial pathogens. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that this compound interferes with the synthesis of key cellular components in microbes .
Comparison with Similar Compounds
Petalostemumol G is unique among flavonol derivatives due to its specific antimicrobial properties. Similar compounds include other flavonols such as quercetin and kaempferol, which also exhibit antimicrobial activity but differ in their chemical structure and spectrum of activity . This compound’s distinct structure and potent antimicrobial effects make it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
152253-69-5 |
|---|---|
Molecular Formula |
C30H34O7 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O7/c1-15(2)7-10-18-13-23(33)26(34)20(12-9-17(5)6)24(18)30-28(36)27(35)25-22(32)14-21(31)19(29(25)37-30)11-8-16(3)4/h7-9,13-14,31-34,36H,10-12H2,1-6H3 |
InChI Key |
JJYTVPNJUZEOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
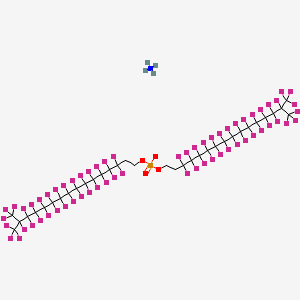
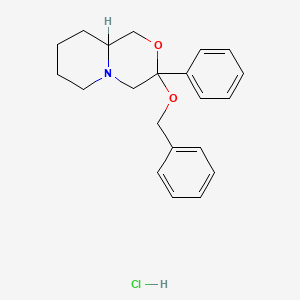
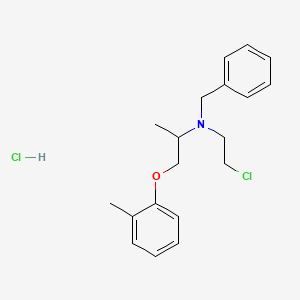
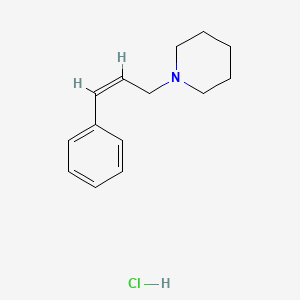

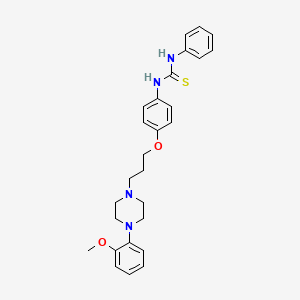
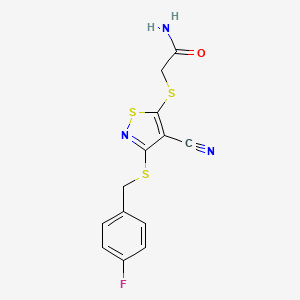

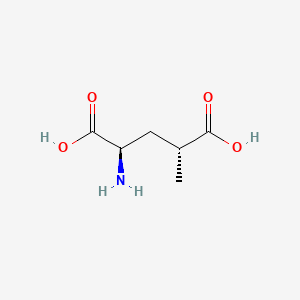
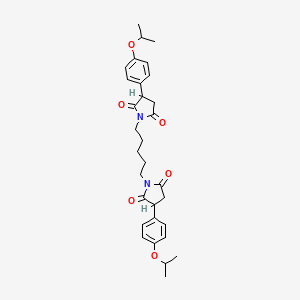
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
